molecular formula C22H27N5O4 B2628308 1-Ethyl-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione CAS No. 1705104-08-0

1-Ethyl-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione

Cat. No.: B2628308
CAS No.: 1705104-08-0
M. Wt: 425.489
InChI Key: XUDCUMXUQUXIQX-UHFFFAOYSA-N
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Description

1-Ethyl-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione is an intriguing compound with a complex structure. It belongs to the class of organic compounds known as piperazines, characterized by a nitrogen-rich, six-membered ring structure. The presence of the 1,2,4-oxadiazole ring and the o-tolyl group adds to its unique chemical profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione involves multiple steps:

  • Formation of the 1,2,4-oxadiazole ring: : This is typically achieved through the cyclization of acylhydrazides with nitriles under acidic or basic conditions.

  • Attachment of the o-tolyl group: : This can be introduced via a Friedel-Crafts acylation reaction.

  • Construction of the piperidine ring: : The piperidine ring is synthesized through a condensation reaction between appropriate ketones and amines, followed by reduction.

  • Coupling of the piperazine ring: : The final piperazine ring is formed via a nucleophilic substitution reaction, where the piperidine derivative is reacted with a suitable piperazine precursor.

Industrial Production Methods

On an industrial scale, the production involves optimizing these synthetic steps to ensure high yield and purity, often using continuous flow chemistry to streamline and control the reaction conditions.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound may undergo oxidative cleavage of the oxadiazole ring.

  • Reduction: : The piperazine and piperidine rings can be hydrogenated under high pressure.

  • Substitution: : The carbonyl and nitrogen atoms provide sites for nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: : Utilizes agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Involves catalysts such as palladium on carbon or nickel.

  • Substitution: : Often employs alkyl halides, acyl chlorides, or sulfonates under basic or acidic conditions.

Major Products Formed

  • From oxidation: Various carboxylic acids and amides.

  • From reduction: Fully hydrogenated piperazine and piperidine derivatives.

  • From substitution: Varied substituted piperazines, depending on the reagents used.

Scientific Research Applications

1-Ethyl-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione has broad applications across multiple scientific disciplines:

Chemistry

  • Catalysis: : Acts as a ligand in complex catalytic systems.

  • Polymer Science: : Used in the design of novel polymers with specific properties.

Biology

  • Enzyme Inhibition: : Serves as an inhibitor for certain enzymatic pathways, useful in biochemical studies.

  • Fluorescence: : Its derivatives are used in fluorescent tagging for imaging.

Medicine

  • Drug Design: : Explored for potential pharmaceutical applications, especially in designing drugs targeting neurological pathways.

Industry

  • Material Science: : Utilized in the synthesis of advanced materials with specialized functions.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The presence of the oxadiazole ring facilitates binding to active sites, often interfering with the normal function of biological molecules. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

When compared to similar compounds:

  • 1,4-Diazepane derivatives: : Unlike the simpler structure of diazepane, the oxadiazole group in this compound offers increased rigidity and functional diversity.

  • Other piperazine derivatives: : The additional oxadiazole and o-tolyl groups in this compound enhance its specificity and binding affinity in biological systems.

List of Similar Compounds

  • 1,4-Diazepane-2,5-dione

  • 1,4-Bis((o-tolyl)methyl)piperazine

  • 1-Ethyl-4-(3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione

This compound's unique structure and diverse functional groups enable its wide-ranging applications and distinguish it from other similar compounds in both reactivity and usage.

Properties

IUPAC Name

1-ethyl-4-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c1-3-25-11-12-27(21(29)20(25)28)22(30)26-10-6-8-16(14-26)13-18-23-19(24-31-18)17-9-5-4-7-15(17)2/h4-5,7,9,16H,3,6,8,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDCUMXUQUXIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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